Home > Products > Screening Compounds P34620 > Lin28-let-7 Inhibitor-1
Lin28-let-7 Inhibitor-1 -

Lin28-let-7 Inhibitor-1

Catalog Number: EVT-1535016
CAS Number:
Molecular Formula: C31H29N5O7
Molecular Weight: 583.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lin28-let-7 Inhibitor-1 is an inhibitor of the oncogenic Lin28-let-7 interaction.
Synthesis Analysis

The synthesis of Lin28-let-7 Inhibitor-1 involves several key steps, typically starting from commercially available precursors. The general method includes:

  1. Selection of Precursors: Raw materials such as substituted phenyl acetamides and triazoles are chosen based on their ability to interact with the Lin28 protein.
  2. Reactions: A series of chemical reactions are performed, including acylation and cyclization processes to form the core structure of the inhibitor.
  3. Purification: The final product is purified using techniques such as flash chromatography or recrystallization to obtain a high-purity compound suitable for biological testing.

Technical details regarding specific reaction conditions (temperature, solvent systems) and yields are often documented in synthetic methodologies published alongside biological evaluations of the compound .

Molecular Structure Analysis

The molecular structure of Lin28-let-7 Inhibitor-1 is characterized by its unique arrangement that allows for effective binding to the Lin28 protein. Key features include:

  • Core Structure: Typically consists of a triazole ring fused with aromatic systems that enhance binding affinity.
  • Functional Groups: Specific substituents on the aromatic rings are designed to optimize interactions with the binding site on Lin28.

Data regarding molecular weight, solubility, and stability under physiological conditions are critical for understanding its behavior in biological systems. For example, molecular weight can influence pharmacokinetics and bioavailability .

Chemical Reactions Analysis

The interactions involving Lin28-let-7 Inhibitor-1 primarily focus on its ability to disrupt the binding between Lin28 and let-7 microRNAs. Key reactions include:

  1. Binding Affinity Assessment: The inhibitor competes with let-7 for binding to Lin28, which can be quantified using fluorescence polarization assays.
  2. Inhibition Mechanism: By preventing Lin28 from binding to let-7 precursors, the inhibitor indirectly promotes let-7 maturation and function.

Technical details include measuring dissociation constants and inhibitory concentrations (IC50), which provide insight into the potency of the inhibitor against Lin28 .

Mechanism of Action

The mechanism of action for Lin28-let-7 Inhibitor-1 involves several steps:

  1. Disruption of Interaction: The inhibitor binds to Lin28, preventing it from interacting with let-7 precursors.
  2. Restoration of let-7 Function: This disruption allows for increased levels of mature let-7 microRNAs, which can then exert their regulatory effects on target mRNAs involved in cell proliferation and survival.
  3. Impact on Cancer Pathways: By restoring let-7 function, the inhibitor can influence pathways associated with cancer progression, such as those regulating aerobic glycolysis and immune evasion .

Data supporting these mechanisms often come from cellular assays demonstrating changes in target gene expression following treatment with the inhibitor.

Physical and Chemical Properties Analysis

Key physical and chemical properties of Lin28-let-7 Inhibitor-1 include:

  • Molecular Weight: Typically around 300–400 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under various pH conditions is important for its application in biological systems.

These properties are essential for determining appropriate dosages and routes of administration in experimental settings .

Applications

Lin28-let-7 Inhibitor-1 has several promising applications:

  1. Cancer Therapy: As a therapeutic agent aimed at restoring normal let-7 function, it holds potential in treating cancers characterized by high levels of Lin28 expression.
  2. Research Tool: It serves as a valuable tool for studying the Lin28-let-7 axis in various biological contexts, helping elucidate its role in development and disease.
  3. Combination Therapies: Potential use alongside other therapies to enhance efficacy by targeting multiple pathways involved in tumor growth and metastasis .
Molecular Mechanisms of the LIN28/let-7 Pathway

Evolutionary Conservation and Developmental Roles of LIN28/let-7

The LIN28/let-7 axis is an evolutionarily conserved regulatory circuit critical for developmental timing across metazoans, from Caenorhabditis elegans to humans. Discovered as heterochronic genes controlling larval stage transitions in worms, LIN28 (ortholog of lin-28) and let-7 miRNAs reciprocally regulate each other to orchestrate cell fate decisions [2] [9]. Mammals express two LIN28 paralogs (LIN28A and LIN28B) and 12 let-7 family miRNAs encoded by eight genomic loci. This pathway exhibits temporal conservation: LIN28 predominates in embryonic and pluripotent states, while let-7 accumulates during differentiation to repress stemness factors. Genetic studies demonstrate functional redundancy; Lin28a knockout causes perinatal lethality in mice, Lin28b knockout induces postnatal growth defects, and double knockout leads to embryonic death by E13, underscoring non-redundant roles in body plan patterning [5] [7]. Notably, FoxD1-driven LIN28A overexpression extends caudal vertebrae number by enhancing tail bud progenitor proliferation and biasing cell fate toward mesoderm over neural lineages (marked by Sox2 downregulation), revealing direct roles in vertebrate axial elongation [7].

LIN28-Mediated Post-Transcriptional Regulation of let-7 Biogenesis

LIN28 proteins selectively block let-7 maturation via direct binding to precursor RNAs, disrupting the canonical miRNA biogenesis pathway:

  • Nuclear pri-miRNA processing involves Drosha/DGCR8 cleavage.
  • Cytoplasmic pre-miRNA processing requires Dicer cleavage to generate mature miRNAs [2] [3].

Nuclear vs. Cytoplasmic Inhibition by LIN28A and LIN28B

LIN28A and LIN28B exploit distinct subcellular mechanisms:

  • LIN28B localizes to nucleoli and nuclei via specific localization signals. It binds primary let-7 (pri-let-7) hairpins, sequestering them from the Microprocessor complex (Drosha/DGCR8), thus blocking nuclear processing [3] [5].
  • LIN28A operates cytoplasmically, binding precursor let-7 (pre-let-7). This sterically hinders Dicer access and recruits terminal uridylyltransferases (TUTases) [5] [6].

Table 1: Subcellular Mechanisms of LIN28 Paralogs

ParalogLocalizationTargetInhibition Mechanism
LIN28ACytoplasmpre-let-7Blocks Dicer; recruits TUT4/7 for uridylation
LIN28BNucleus/Nucleoluspri-let-7Sequesters pri-let-7 from Drosha/DGCR8

Role of Terminal Uridylyltransferases (TUT4/7) in Pre-let-7 Oligouridylation

LIN28A recruits TUTase enzymes (ZCCHC11/TUT4 and ZCCHC6/TUT7) via its zinc knuckle domain (ZKD). TUTases add oligo-uridine tails to the 3′ end of pre-let-7, triggering two destructive outcomes:

  • Dicer blockade: Uridylation disrupts pre-let-7 structure, preventing Dicer recognition [2] [6].
  • Exonucleolytic degradation: Oligo-U tails recruit the 3′-5′ exonuclease DIS3L2, leading to rapid RNA decay [5] [6]. This TUTase-dependent mechanism amplifies LIN28’s repression beyond mere steric inhibition.

Structural Basis of LIN28–let-7 Interactions

LIN28 recognizes let-7 precursors through bipartite RNA-binding domains, elucidated via X-ray crystallography and NMR studies of mouse/human LIN28:pre-let-7 complexes [1] [8].

Cold Shock Domain (CSD) Binding to GNGAY Motifs

The N-terminal CSD adopts an oligonucleotide/oligosaccharide-binding (OB) fold that inserts into the apical loop of pre-let-7. It recognizes a GNGAY consensus sequence (e.g., GNGAY in let-7g) through hydrogen bonding and base stacking. Key residue Phe73 (human LIN28A) stabilizes loop conformation. Mutations here (e.g., F73A) reduce affinity >10-fold [1] [6] [8].

Zinc Knuckle Domains (ZKD) Recognition of GGAG Sequences

The C-terminal ZKD comprises two CCHC-type zinc knuckles that cooperatively bind a conserved GGAG motif in pre-let-7. This occurs via sequence-specific contacts:

  • Zinc knuckle 1: Interacts with G1-G2.
  • Zinc knuckle 2: Binds A3-G4 [1] [4].Tyr140 (human LIN28A) stacks with the adenine base, while Lys137 and Arg142 form hydrogen bonds. GGAG deletion or mutation (e.g., GGAG→GGAA) abolishes LIN28 binding and TUTase recruitment [4] [8].

Flexibility of the Interdomain Linker in RNA Binding

A 15-amino-acid flexible linker connects the CSD and ZKD. NMR studies confirm this linker’s conformational plasticity accommodates variable spacing between the GNGAY and GGAG motifs across let-7 family members (e.g., 5–15 nt in let-7a vs. let-7g) [1] [8]. This flexibility enables LIN28 to recognize diverse pre-let-7 isoforms with high specificity.

Table 2: Structural Domains of LIN28 and Their RNA Recognition

DomainStructureRNA MotifKey InteractionsFunctional Consequence
Cold Shock Domain (CSD)OB fold (β-barrel)GNGAYPhe73 stacking, Arg/Lys H-bondingRemodels pre-let-7 loop; blocks Dicer
Zinc Knuckle Domain (ZKD)Two CCHC modulesGGAGTyr140 stacking, Lys137/R142 H-bondingRecruits TUT4/7; enables oligouridylation
Interdomain LinkerDisordered/flexible peptideVariable spacerNo direct RNA contactAccommodates diverse let-7 precursors

Properties

Product Name

Lin28-let-7 Inhibitor-1

IUPAC Name

4-(7-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-4,4-dimethyl-8-nitrochromeno[4,3-c]pyrazol-1(4H)-yl)benzoic acid

Molecular Formula

C31H29N5O7

Molecular Weight

583.6

InChI

InChI=1S/C31H29N5O7/c1-31(2)24-18-32-35(22-10-8-21(9-11-22)29(37)38)28(24)23-16-26(36(40)41)25(17-27(23)43-31)33-12-14-34(15-13-33)30(39)42-19-20-6-4-3-5-7-20/h3-11,16-18H,12-15,19H2,1-2H3,(H,37,38)

InChI Key

GBHKWXUSQTVIBN-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=C(N2N=CC(C(C)(C)O3)=C2C4=C3C=C(N5CCN(C(OCC6=CC=CC=C6)=O)CC5)C([N+]([O-])=O)=C4)C=C1

Solubility

Soluble in DMSO

Synonyms

Lin28 let 7 Inhibitor 1; Lin28 let-7 Inhibitor 1; Lin28 let-7 Inhibitor-1; Lin28let7 Inhibitor-1; Lin28-let7 Inhibitor-1; Lin28-let-7 Inhibitor-1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.